molecular formula C22H28N2O4 B12280409 benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate

benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate

Cat. No.: B12280409
M. Wt: 384.5 g/mol
InChI Key: PCVYKFUFGNYJIF-UHFFFAOYSA-N
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Description

Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate is a complex organic compound with a unique structure that includes a benzyl group, a carbamate group, and a phenylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with N-tert-butoxycarbonyl-L-phenylalanine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate is studied for its potential as a drug precursor. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenylpropyl chain may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzylcarbamate: A simpler analog with a similar carbamate group but lacking the phenylpropyl chain.

    N-tert-butoxycarbonyl-L-phenylalanine: A precursor in the synthesis of the target compound, sharing structural similarities.

Uniqueness

Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate is unique due to its combination of functional groups and structural complexity

Properties

IUPAC Name

benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-22(2,3)28-21(26)24-19(14-17-10-6-4-7-11-17)15-23-20(25)27-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVYKFUFGNYJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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